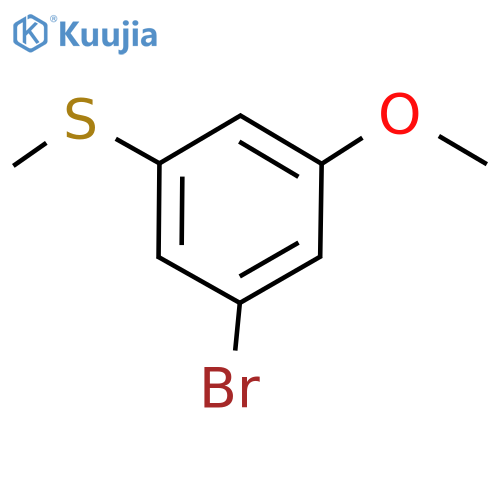

Cas no 1823025-16-6 ((3-Bromo-5-methoxyphenyl)(methyl)sulfane)

1823025-16-6 structure

商品名:(3-Bromo-5-methoxyphenyl)(methyl)sulfane

CAS番号:1823025-16-6

MF:C8H9BrOS

メガワット:233.13

CID:5083079

(3-Bromo-5-methoxyphenyl)(methyl)sulfane 化学的及び物理的性質

名前と識別子

-

- (3-Bromo-5-methoxyphenyl)(methyl)sulfane

-

- インチ: 1S/C8H9BrOS/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3

- InChIKey: UYMLMWBJVXOHRJ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C=C1Br)OC)SC

(3-Bromo-5-methoxyphenyl)(methyl)sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB609312-10g |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |

1823025-16-6 | 10g |

€528.80 | 2024-07-19 | ||

| abcr | AB609312-25g |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |

1823025-16-6 | 25g |

€987.20 | 2024-07-19 | ||

| abcr | AB609312-1g |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |

1823025-16-6 | 1g |

€141.70 | 2024-07-19 | ||

| Aaron | AR023SY7-5g |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane |

1823025-16-6 | 95% | 5g |

$343.00 | 2025-02-13 | |

| Aaron | AR023SY7-10g |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane |

1823025-16-6 | 95% | 10g |

$582.00 | 2025-02-13 | |

| abcr | AB609312-5g |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |

1823025-16-6 | 5g |

€333.20 | 2024-07-19 |

(3-Bromo-5-methoxyphenyl)(methyl)sulfane 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

1823025-16-6 ((3-Bromo-5-methoxyphenyl)(methyl)sulfane) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1823025-16-6)(3-Bromo-5-methoxyphenyl)(methyl)sulfane

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):197/313/585